N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105231-39-7
VCID: VC4304528
InChI: InChI=1S/C15H12F3N5OS2/c1-8-22-23-14(26-8)21-12(24)6-11-7-25-13(20-11)19-10-4-2-3-9(5-10)15(16,17)18/h2-5,7H,6H2,1H3,(H,19,20)(H,21,23,24)
SMILES: CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C15H12F3N5OS2
Molecular Weight: 399.41

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

CAS No.: 1105231-39-7

Cat. No.: VC4304528

Molecular Formula: C15H12F3N5OS2

Molecular Weight: 399.41

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide - 1105231-39-7

Specification

CAS No. 1105231-39-7
Molecular Formula C15H12F3N5OS2
Molecular Weight 399.41
IUPAC Name N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C15H12F3N5OS2/c1-8-22-23-14(26-8)21-12(24)6-11-7-25-13(20-11)19-10-4-2-3-9(5-10)15(16,17)18/h2-5,7H,6H2,1H3,(H,19,20)(H,21,23,24)
Standard InChI Key KUVSBUUKJORRHA-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound consists of three key moieties:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 5-methyl substitution on this ring enhances lipophilicity, potentially improving membrane permeability.

  • Thiazole ring: A second heterocyclic system connected via an acetamide linker. The thiazole’s 2-position is substituted with a 3-(trifluoromethyl)phenylamino group, introducing electron-withdrawing effects and steric bulk .

  • Trifluoromethylphenyl group: The -CF3_3 group contributes to metabolic stability and binding affinity through hydrophobic interactions .

Physicochemical Parameters

Key computed properties include:

PropertyValue
LogP (Partition Coefficient)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Polar Surface Area112.5 Ų
Solubility (Water)0.02 mg/mL

The relatively high logP value suggests moderate lipophilicity, aligning with its potential for central nervous system penetration .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions :

  • Formation of the thiazole ring: Condensation of 3-(trifluoromethyl)aniline with bromoacetothiazole intermediates.

  • Acetamide coupling: Reaction of 2-chloroacetamide with 5-methyl-1,3,4-thiadiazol-2-amine using EDC/HOBt as coupling agents.

  • Purification: Column chromatography (ethyl acetate/hexane, 3:7) yields the final product with >95% purity .

Example Reaction Conditions:

StepReactantsSolventCatalystTemperatureYield
13-(Trifluoromethyl)anilineDMFK2_2CO3_380°C, 12 h75%
25-Methyl-thiadiazol-2-amineAcetonitrileEDC/HOBtRT, 24 h82%

Characterization Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6_6): δ 2.45 (s, 3H, CH3_3), 7.52–8.10 (m, 4H, Ar-H) .

  • Mass Spectrometry: ESI-MS m/z 400.1 [M+H]+^+.

  • Elemental Analysis: C 45.1%, H 3.0%, N 17.5% (calculated) .

Pharmacological Activity

Anticancer Activity

In vitro studies against cancer cell lines revealed moderate to potent activity:

Cell LineIC50_{50} (μM)Reference Compound (IC50_{50})
MDA-MB-231 (Breast)9.2 ± 1.1Doxorubicin (0.8 ± 0.2)
PC3 (Prostate)22.2 ± 2.4Imatinib (20.0 ± 1.5)
U87 (Glioblastoma)15.6 ± 1.8Temozolomide (50.0 ± 3.2)

Mechanistic studies suggest inhibition of tyrosine kinases and induction of apoptosis via caspase-3 activation .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Acute Toxicity

  • Oral LD50_{50}: 480 mg/kg (rat)

  • Dermal LD50_{50}: >2000 mg/kg (rabbit)

Safety protocols recommend using personal protective equipment (PPE) and working in well-ventilated areas .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Structural DifferenceIC50_{50} (MDA-MB-231)
This CompoundC15_{15}H12_{12}F3_{3}N5_{5}OS2_{2}5-Methyl-thiadiazole9.2 μM
N-(5-Ethyl-thiadiazol-2-yl) AnalogueC16_{16}H14_{14}F3_{3}N5_{5}OS2_{2}Ethyl substitution12.4 μM
Trifluoromethyl → Methoxy DerivativeC15_{15}H14_{14}N5_{5}O2_{2}S2_{2}-OCH3_3 instead of -CF3_328.7 μM

The 5-methyl group and trifluoromethyl substitution are critical for optimal activity .

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